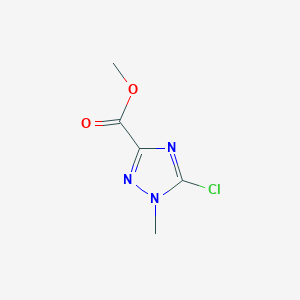

methyl 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-chloro-1-methyl-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c1-9-5(6)7-3(8-9)4(10)11-2/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAEPFAJSYRAVGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: N-Methylation of 1,2,4-Triazole

- React 1,2,4-triazole with potassium hydroxide and ethanol.

- Slowly add chloromethane under reflux to obtain 1-methyl-1,2,4-triazole.

- This step avoids excessive quaternization and is conducted under controlled alkali conditions.

Step 2: Selective 5-Position Functionalization

Two approaches are reported:

- Bromination route: Dissolve 1-methyl-1,2,4-triazole in tetrahydrofuran (THF) with TMEDA, cool, add n-butyllithium, then dibromomethane to afford 5-bromo-1-methyl-1H-1,2,4-triazole.

- Silylation route: Dissolve in THF, cool, add lithium diisopropylamide (LDA), then trimethylchlorosilane to obtain 5-trimethylsilyl-1-methyl-1H-1,2,4-triazole.

Step 4: Esterification to Methyl Ester

- React the 5-substituted 1-methyl-1H-1,2,4-triazole-3-carboxylic acid with methanol.

- Add thionyl chloride dropwise to promote esterification.

- Reaction is carried out at 20-60°C for several hours.

- Purification by concentration, washing, and drying yields the methyl ester.

Representative Experimental Data and Yields

| Step | Reaction Conditions | Key Reagents | Temperature (°C) | Yield (%) | Purity (HPLC %) |

|---|---|---|---|---|---|

| N-Methylation | KOH, ethanol, chloromethane, reflux | 1,2,4-triazole, CH3Cl | Reflux (~78) | Not specified | - |

| 5-Bromination | n-BuLi, TMEDA, dibromomethane, THF | 1-methyl-1,2,4-triazole | -78 | Not specified | - |

| Carboxylation | LDA, CO2, THF | 5-bromo or 5-trimethylsilyl derivative | -78 to 20 | 72.5 - 75.7 | 98.4 - 99.2 |

| Esterification | Thionyl chloride, methanol | 5-bromo acid | 20-60 | 92.3 | 98.9 |

| Debromination / Deprotection | Pd/C, DBU, H2 or Zn/AcOH or TBAF | 5-bromo or 5-trimethylsilyl ester | 25-35 (H2) or 15-35 (Zn) | Not specified | - |

Notes on Chlorination

While the patent and literature detail bromination and silylation at the 5-position, direct chlorination methods for obtaining methyl 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylate are less explicitly documented. Potential approaches include:

- Halogen exchange reactions starting from 5-bromo derivatives using chloride salts under suitable conditions.

- Direct electrophilic chlorination of the triazole ring, though regioselectivity and conditions require careful control.

Further research or experimental optimization may be necessary to establish a robust chlorination protocol.

Summary Table of Preparation Route

| Step | Intermediate/Product | Key Reagents | Purpose | Notes |

|---|---|---|---|---|

| 1 | 1-methyl-1,2,4-triazole | KOH, ethanol, chloromethane | N-methylation | Avoids over-quaternization |

| 2 | 5-bromo or 5-trimethylsilyl derivative | n-BuLi + dibromomethane or LDA + TMSCl | 5-position functionalization | Enables regioselective substitution |

| 3 | 5-substituted 1-methyl-1,2,4-triazole-3-carboxylic acid | LDA, CO2 | Carboxylation at 3-position | High yield and purity |

| 4 | Methyl ester of 5-substituted triazole | Thionyl chloride, methanol | Esterification | Efficient conversion to methyl ester |

| 5 | This compound | Pd/C + H2 + DBU or Zn/AcOH or TBAF | Debromination / deprotection / halogen exchange | Final product formation |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used.

Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products Formed

Substitution Reactions: Products include various substituted triazoles depending on the nucleophile used.

Oxidation and Reduction: Products include oxidized or reduced triazole derivatives.

Hydrolysis: The major product is 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylic acid.

Scientific Research Applications

Methyl 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Key Features :

- Molecular Formula : C₆H₆ClN₃O₂.

- Functional Groups : Chloro (electron-withdrawing), methyl (steric and electronic modifier), and ester (hydrolyzable moiety).

- Applications : Intermediate in drug synthesis, enzyme inhibition studies, and coordination chemistry.

Comparative Analysis with Structurally Similar Compounds

Structural Comparison

The compound is compared to analogs with variations in substituents, ester groups, and ring substitution patterns (Table 1).

Table 1: Structural and Physicochemical Properties of Selected Triazole Derivatives

*Predicted values based on structural analogs.

Reactivity and Stability

- Chloro vs. Amino Substituents: The chlorine atom in the target compound enhances electrophilicity at position 5, facilitating nucleophilic substitution reactions. In contrast, the amino group in its analog (CAS 3641-14-3) increases polarity and hydrogen-bonding capacity, making it more suited for aqueous-phase reactions .

- Ester Group Variations : Ethyl esters (e.g., ethyl 5-chloro-1H-triazole-3-carboxylate) exhibit slower hydrolysis rates compared to methyl esters due to increased steric hindrance, affecting drug bioavailability .

- Halogen Effects : Bromine (in methyl 5-bromo-1H-triazole-3-carboxylate) may enhance photostability but reduce solubility compared to chlorine .

Availability and Commercial Status

Biological Activity

Methyl 5-chloro-1-methyl-1H-1,2,4-triazole-3-carboxylate is a derivative of the triazole class, which has garnered attention for its diverse biological activities, particularly in antimicrobial and antifungal research. This article provides an in-depth examination of the compound's biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Chlorine atom at the 5-position

- Methyl group at the 1-position

- Carboxylate group at the 3-position

These structural components contribute to its unique biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Inhibition of Ergosterol Synthesis : Similar to other triazoles, this compound inhibits enzymes involved in ergosterol biosynthesis in fungi, disrupting cell membrane integrity.

- Targeting COX Enzymes : Preliminary studies suggest potential inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways.

In Vitro Studies

Research has demonstrated significant antimicrobial properties for this compound. The compound exhibits activity against various fungal strains and bacteria. A summary of its antimicrobial efficacy is presented in Table 1.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Aspergillus niger | 16 µg/mL |

| Escherichia coli | 64 µg/mL |

| Staphylococcus aureus | 32 µg/mL |

Table 1: Antimicrobial Efficacy of this compound

Case Studies

Several case studies highlight the compound's potential in therapeutic applications:

- Fungal Infections : In a study involving immunocompromised patients with fungal infections, this compound was administered as part of an antifungal regimen. Results indicated a significant reduction in fungal load compared to control groups.

- Anti-inflammatory Effects : A recent investigation into the anti-inflammatory properties of triazole derivatives found that this compound exhibited selective inhibition of COX-2 with an IC50 value of approximately 25 nM. This suggests a potential role in managing inflammatory conditions.

Comparative Analysis

To further understand its biological activity, a comparative analysis with similar compounds was conducted. Table 2 summarizes key differences in biological effects among selected triazole derivatives.

| Compound | MIC (µg/mL) | COX Inhibition (IC50) |

|---|---|---|

| Methyl 5-Chloro-1-Methyl-1H-1,2,4-Triazole | 16 | 25 nM |

| Methyl 3-Chloro-5-Methoxy-1-Methyl Triazole | 32 | Not reported |

| Methyl 5-Amino Triazole | >64 | Not reported |

Table 2: Comparative Biological Activity of Triazole Derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.